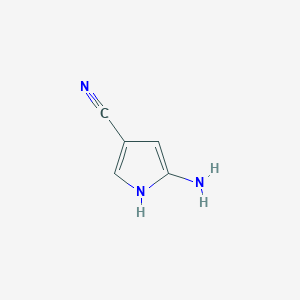
Diethyl 3,4-dimethoxyphthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
邻苯二甲酸二乙酯-3,4-二甲氧基是一种属于邻苯二甲酸酯类有机化合物。其特征在于邻苯二甲酸骨架上连接着两个乙基和两个甲氧基。由于其独特的化学性质,该化合物在各种工业应用中都有应用。
准备方法
合成路线和反应条件
邻苯二甲酸二乙酯-3,4-二甲氧基可以通过将3,4-二甲氧基邻苯二甲酸与乙醇酯化来合成。该反应通常由强酸(如硫酸)催化。该过程包括在回流条件下加热反应物以促进酯化反应。然后冷却反应混合物,并通过蒸馏或重结晶纯化产物。
工业生产方法
在工业环境中,邻苯二甲酸二乙酯-3,4-二甲氧基的生产遵循类似的酯化过程,但规模更大。该反应在大型反应器中进行,并持续搅拌以确保反应物均匀混合。使用过量的乙醇有助于将反应推向完成,并通过蒸馏分离产物。
化学反应分析
反应类型
邻苯二甲酸二乙酯-3,4-二甲氧基会发生各种化学反应,包括:
氧化: 甲氧基可以被氧化形成相应的醛或羧酸。
还原: 酯基可以使用像氢化铝锂这样的还原剂还原为醇。
取代: 甲氧基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 氢化铝锂是常用的还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应。
主要形成的产物
氧化: 形成醛或羧酸。
还原: 形成醇。
取代: 形成取代的邻苯二甲酸酯。
科学研究应用
邻苯二甲酸二乙酯-3,4-二甲氧基在科学研究中有多种应用:
化学: 用作有机合成中的试剂,以及聚合物化学中的增塑剂。
生物学: 研究其对生物系统的潜在影响,包括其作为内分泌干扰物的作用。
医学: 由于其能够与多种药物形成稳定的复合物,因此正在研究其在药物递送系统中的潜在应用。
工业: 用于生产柔性塑料、涂料和粘合剂。
作用机制
邻苯二甲酸二乙酯-3,4-二甲氧基的作用机制涉及其与细胞成分的相互作用。作为一种内分泌干扰物,它可以通过与激素受体结合来干扰激素信号通路。这种相互作用会导致基因表达改变和正常细胞功能的破坏。该化合物与其他分子形成稳定复合物的能力也在其生物活性中起作用。
相似化合物的比较
类似化合物
邻苯二甲酸二乙酯: 结构相似,但缺少甲氧基。
邻苯二甲酸二甲酯: 含有甲基而不是乙基。
邻苯二甲酸二丁酯: 含有丁基而不是乙基。
独特性
邻苯二甲酸二乙酯-3,4-二甲氧基由于存在甲氧基而具有独特性,这赋予了其独特的化学性质。这些甲氧基可以参与各种化学反应,使该化合物在合成应用中用途广泛。此外,该化合物能够作为内分泌干扰物,使其与其他邻苯二甲酸酯区分开来。
属性
CAS 编号 |
100973-01-1 |
|---|---|
分子式 |
C14H18O6 |
分子量 |
282.29 g/mol |
IUPAC 名称 |
diethyl 3,4-dimethoxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18O6/c1-5-19-13(15)9-7-8-10(17-3)12(18-4)11(9)14(16)20-6-2/h7-8H,5-6H2,1-4H3 |
InChI 键 |
QBWSSAAQKRJRDZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=C(C=C1)OC)OC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



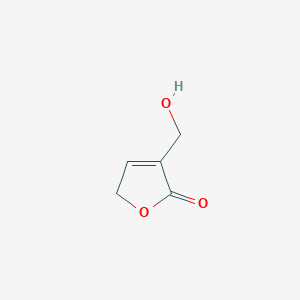
![3,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B11924495.png)
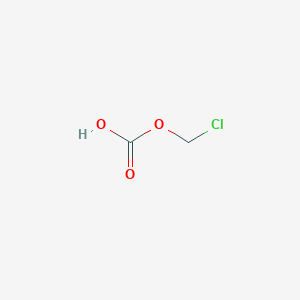
![3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)
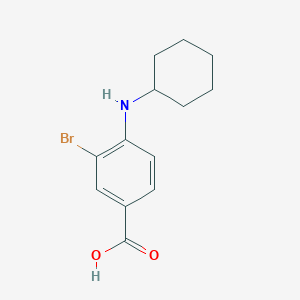
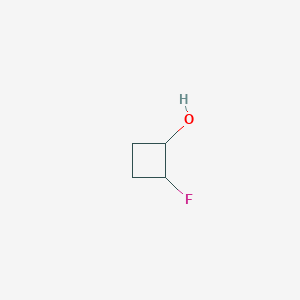
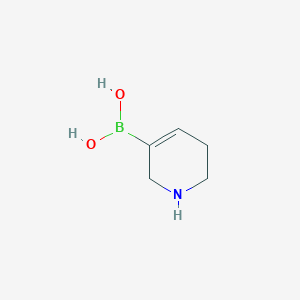
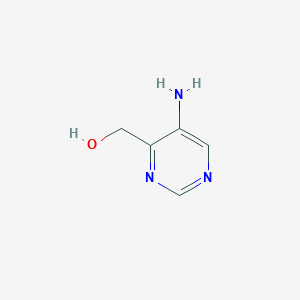

![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)

